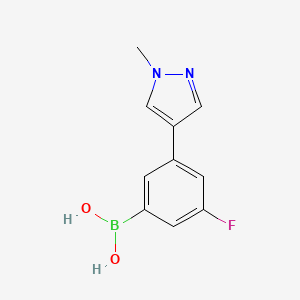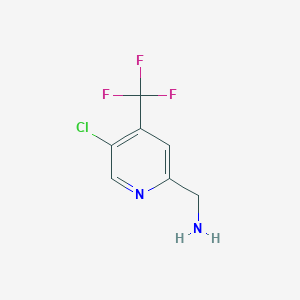![molecular formula C21H44N4O2Sn B15330766 3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine is a chemical compound with the molecular formula C18H37N4O2Sn It is characterized by the presence of an azido group, a Boc-protected amine, and a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine typically involves multiple steps:
Protection of the amine group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions.
Introduction of the azido group: The azido group is introduced through nucleophilic substitution reactions, often using sodium azide.
Attachment of the tributylstannyl group: The tributylstannyl group is introduced via a stannylation reaction, typically using tributyltin chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of scale-up synthesis, such as optimizing reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine undergoes various types of chemical reactions, including:
Substitution reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction reactions: The azido group can be reduced to an amine.
Coupling reactions: The tributylstannyl group can participate in Stille coupling reactions.
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Tributyltin chloride: Used for stannylation.
Palladium catalysts: Used in coupling reactions.
Major Products Formed
Amine derivatives: Formed through reduction of the azido group.
Coupled products: Formed through Stille coupling reactions with various electrophiles.
Wissenschaftliche Forschungsanwendungen
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex molecules.
Medicinal chemistry:
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications.
Wirkmechanismus
The mechanism of action of 3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine depends on the specific reactions it undergoes. For example:
Reduction to amine: The azido group is reduced to an amine, which can then participate in further reactions.
Stille coupling: The tributylstannyl group participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azido-N-Boc-1-propanamine: Lacks the tributylstannyl group, making it less versatile in coupling reactions.
N-Boc-N-[(tributylstannyl)methyl]-1-propanamine: Lacks the azido group, limiting its use in bioconjugation.
Uniqueness
3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine is unique due to the combination of the azido group, Boc-protected amine, and tributylstannyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and development.
Eigenschaften
Molekularformel |
C21H44N4O2Sn |
|---|---|
Molekulargewicht |
503.3 g/mol |
IUPAC-Name |
tert-butyl N-(3-azidopropyl)-N-(tributylstannylmethyl)carbamate |
InChI |
InChI=1S/C9H17N4O2.3C4H9.Sn/c1-9(2,3)15-8(14)13(4)7-5-6-11-12-10;3*1-3-4-2;/h4-7H2,1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
CHJPBYVKZGAZNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCCN=[N+]=[N-])C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)

![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid](/img/structure/B15330714.png)
![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)



![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
